2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one

Catalog No.
S884981
CAS No.
54346-18-8
M.F
C6H6N4OS
M. Wt
182.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-...

CAS Number

54346-18-8

Product Name

2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one

IUPAC Name

2-methylsulfanyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one

Molecular Formula

C6H6N4OS

Molecular Weight

182.21 g/mol

InChI

InChI=1S/C6H6N4OS/c1-12-5-8-4-2-3-7-10(4)6(11)9-5/h2-3H,1H3,(H,8,9,11)

InChI Key

DOBWRWWGRZTEHG-UHFFFAOYSA-N

SMILES

CSC1=NC2=CC=NN2C(=O)N1

Canonical SMILES

CSC1=NC2=CC=NN2C(=O)N1
  • Synthesis

    Some scientific databases mention the compound and provide its CAS number (54346-18-8) but lack details on its synthesis or specific research purposes [, , ].

  • Potential applications based on structure

    Due to the presence of the pyrazolo[1,5-a]triazine ring system, 2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one might hold potential for research in areas where similar compounds are explored. Pyrazolo[1,5-a]triazines are a class of heterocyclic compounds known for exhibiting various biological activities, including antimicrobial and antitumor properties []. However, further research is needed to determine if 2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one possesses similar properties.

2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one is a heterocyclic compound characterized by its unique pyrazolo-triazine structure. With the molecular formula C6H6N4OSC_6H_6N_4OS and a molecular weight of approximately 182.2 g/mol, this compound features a methylthio group at the 2-position of the pyrazolo ring. The compound is identified by its CAS number 54346-18-8 and has shown notable interest in various fields due to its potential biological activities and applications in medicinal chemistry .

The synthesis of 2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one typically involves reactions that introduce the methylthio group into the pyrazolo-triazine framework. Notably, microwave-assisted synthesis has been employed to enhance reaction efficiency and yield. For instance, a one-pot synthesis method allows for the sequential addition of reagents under controlled conditions, leading to high yields (up to 94%) without the need for intermediate purification .

Key reactions include:

  • Methylation: The methylthio group can be introduced via methylation of a precursor compound using iodomethane under basic conditions.
  • Formation of Triazine Ring: The formation of the triazine moiety typically involves cyclization reactions with suitable precursors.

Preliminary studies suggest that 2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one exhibits promising biological activities. It has been investigated for its potential as an antimicrobial agent and may possess anti-inflammatory properties. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies .

Several methods have been reported for synthesizing 2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one:

  • Microwave-Assisted Synthesis: This method utilizes microwave irradiation to promote rapid reactions under solvent-free or minimal solvent conditions. The sequential one-pot approach significantly reduces reaction times and enhances yields.
  • Conventional Heating: Traditional heating methods can also be employed but are generally less efficient compared to microwave techniques.
  • Reagent Variations: Different isothiocyanate derivatives can be used to modify the methylthio group or introduce additional functional groups into the molecule.

The unique structure of 2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one makes it suitable for various applications:

  • Pharmaceutical Development: Its potential antimicrobial and anti-inflammatory properties make it a candidate for drug development.
  • Chemical Research: As a building block in organic synthesis, it can be used to create more complex molecules with desired biological activities.

Interaction studies have indicated that 2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one may interact with specific biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. Further research is needed to elucidate these interactions in detail.

Several compounds share structural similarities with 2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one54346-27-90.81
7-Methylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one55457-11-90.92
7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile138904-35-50.56
Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione672323-32-90.54

Uniqueness

The presence of the methylthio group at the 2-position distinguishes this compound from its analogs. This modification can enhance solubility and bioactivity while potentially affecting its interaction with biological targets compared to other similar compounds.

XLogP3

0.7

Dates

Last modified: 08-16-2023

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